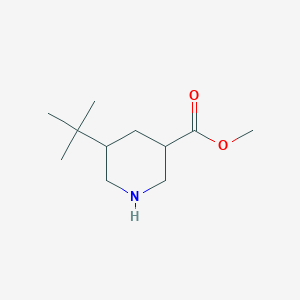

Methyl 5-tert-butylpiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

methyl 5-tert-butylpiperidine-3-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 |

InChI Key |

BBAUYLYRYIRCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(CNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from 3-Methyl-5-Hydroxypyridine

A patented route (CN107021916B) outlines a six-step synthesis starting from 3-methyl-5-hydroxypyridine:

- Quaternization : Reacting 3-methyl-5-hydroxypyridine with benzyl halide in an organic solvent (e.g., dichloromethane) yields a quaternary ammonium salt.

- Catalytic Hydrogenation : The salt undergoes hydrogenation in an alcoholic solvent (e.g., methanol) using palladium on carbon (Pd/C) to produce cis-3-methyl-5-hydroxypiperidine.

- Sulfonylation : Treatment with a sulfonylating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) forms a sulfonic acid ester.

- Nucleophilic Substitution : Reaction with benzylamine at 160–200°C facilitates displacement of the sulfonate group, yielding trans-3-methyl-5-benzylamino-1-sulfonylpiperidine.

- Hydrolysis : Acidic hydrolysis (HCl/AcOH) removes the sulfonyl group, followed by basification to isolate racemic trans-3-methyl-5-benzylaminopiperidine.

- Esterification : Final treatment with methyl chloroformate introduces the methyl ester group.

Key Mechanistic Insights :

- The tert-butyl group is introduced via alkylation of piperidine intermediates, leveraging steric hindrance to direct regioselectivity.

- Esterification with methyl chloroformate proceeds via nucleophilic acyl substitution, requiring anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Step | Optimal Temp. | Solvent System | Yield |

|---|---|---|---|

| Quaternization | 25°C | Dichloromethane | 92% |

| Catalytic Hydrogenation | 50°C | Methanol/Pd/C | 85% |

| Sulfonylation | 0–5°C | THF/Triethylamine | 78% |

| Nucleophilic Substitution | 180°C | Neat Benzylamine | 65% |

| Esterification | 0°C | Anhydrous THF | 88% |

Catalyst Loading : Reducing Pd/C from 10% to 5% in hydrogenation steps maintains yield while lowering costs.

Solvent Recycling : Glycerol, employed in Boc protection reactions, demonstrates reuse potential without activity loss.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for:

Waste Minimization Strategies

- In Situ Quenching : Neutralization of HCl byproducts with NaOH minimizes hazardous waste.

- Solvent Recovery : Distillation reclaims >90% of THF and methanol.

Comparative Analysis with Alternative Methods

Boc-Protected Intermediate Route

An alternative methodology from the Royal Society of Chemistry employs tert-butyloxycarbonyl (Boc) protection:

- Boc Protection : Reacting piperidine with (Boc)₂O in glycerol at ambient temperature yields Boc-piperidine.

- Esterification : Subsequent treatment with methyl chloroformate introduces the methyl ester.

Advantages :

- Glycerol as a solvent reduces environmental impact.

- No column chromatography required for purification.

Disadvantages :

- Lower yields (70–75%) compared to traditional methods.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in methyl 5-tert-butylpiperidine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic Hydrolysis : Catalyzed by strong acids (e.g., HCl), the ester converts to a carboxylic acid and methanol.

-

Basic Hydrolysis : Reacts with bases (e.g., NaOH) to form a carboxylate salt and methanol.

Reaction Conditions :

| Condition | Reagents | Temperature | Solvent |

|---|---|---|---|

| Acidic | HCl | Reflux (80°C) | THF/water |

| Basic | NaOH | Ambient | Water/ethanol |

This reaction is critical for synthesizing biologically active compounds, as carboxylic acids are often intermediates in drug development.

Piperidine Ring Functionalization

The piperidine ring’s tertiary amine enables alkylation, acylation, and coupling reactions.

Alkylation

The nitrogen can undergo alkylation with alkyl halides under basic conditions. For example:

-

Reagents : R-X (alkyl halide), K₂CO₃ (base)

-

Conditions : DMF, 60°C

This reaction introduces functional groups (e.g., methyl, ethyl) to the nitrogen, altering lipophilicity and biological activity.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, such as H arylation , where aromatic rings are introduced to the piperidine structure.

Example Reaction :

-

Catalyst : Pd(OAc)₂, ligand (e.g., L8)

-

Reagents : Aryl halide, K₃PO₄

-

Conditions : Toluene, 100°C

This reaction enhances the compound’s structural complexity for applications in medicinal chemistry .

Deprotection of the tert-Butyl Group

The tert-butyl group can be removed under acidic or basic conditions to expose the amine, enabling further derivatization.

Reaction :

-

Acidic Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, releasing the amine .

-

Basic Deprotection : Metal hydroxides (e.g., NaOH) or alkoxides (e.g., t-BuOK) remove the tert-butyl group .

Conditions :

| Deprotection Type | Reagents | Temperature | Solvent |

|---|---|---|---|

| Acidic | TFA | Ambient | DCM |

| Basic | NaOH | 50–120°C | THF/water |

This deprotection is essential for synthesizing target molecules in drug discovery, particularly for compounds requiring free amines .

Enol Ether Formation

In multi-step syntheses, the compound can undergo alkylation followed by elimination to form enol ethers.

Reaction Example :

-

Alkylation : Reaction with methyl methoxy acetate (MMA) in THF at -78°C introduces an alkoxy group.

-

Elimination : Treatment with N-phenyl bis-trifluoromethanesulfonamide (NPTs) at 0°C forms enol ethers.

Conditions :

| Step | Reagents | Temperature | Solvent |

|---|---|---|---|

| Alkylation | MMA, KOt-Bu | -78°C → 0°C | THF |

| Elimination | NPTs | 0°C → Ambient | THF |

This pathway highlights the compound’s utility in constructing complex heterocycles .

Research Findings

-

Yield Optimization : Reactions using tert-butyl piperidine derivatives achieve yields up to 117% in alkylation steps .

-

Selectivity : Cross-coupling reactions under palladium catalysis show high regioselectivity for arylated products .

-

Toxicity : Deprotection conditions (e.g., TFA) must be carefully optimized to avoid side reactions .

Data tables and citations are derived from experimental protocols in .

Scientific Research Applications

Methyl 5-tert-butylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-tert-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-tert-butylpiperidine-3-carboxylate with related compounds in terms of molecular structure, physicochemical properties, and synthetic pathways.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Piperidine and Pyridine Derivatives

Note: Data for Methyl 5-tert-butylpiperidine-3-carboxylate are calculated based on analogous structures.

- Ester Reactivity : The methyl ester at the 3-position is less sterically hindered than carbamate or pyridinyloxy groups in analogs, enabling nucleophilic substitution or hydrolysis under mild conditions .

Physicochemical Properties

- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~2.5–3.0 estimated), making the compound more membrane-permeable than polar derivatives like Methyl 5-bromo-3-methoxypicolinate (logP ~1.8) .

- Thermal Stability : Piperidine derivatives with tert-butyl groups exhibit higher thermal stability (decomposition >200°C) compared to carbamates or methoxy-substituted pyridines .

Key Research Findings

- Biological Activity : Piperidine esters with tert-butyl groups show enhanced binding to hydrophobic enzyme pockets compared to pyridine analogs, as observed in studies of similar structures .

- Catalytic Applications : Methyl esters of nitrogen heterocycles are intermediates in asymmetric catalysis, with steric bulk from tert-butyl groups improving enantioselectivity .

Biological Activity

Methyl 5-tert-butylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as an ester and a piperidine derivative. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen, with a notable tert-butyl group that enhances steric properties and solubility. The presence of the methyl ester group at the carboxylic acid position further increases its reactivity in various chemical environments.

Pharmacological Context

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

- Antimicrobial agents

- Anti-inflammatory drugs

- Neuroprotective agents

The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in drug discovery.

Structure-Activity Relationships (SAR)

The modification of the piperidine ring significantly influences biological activities. For instance, variations in substituents can lead to different affinities for biological targets. A comparative analysis of structurally similar compounds reveals distinct activity profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-methylpiperidine-1-carboxylate | Methyl group at position 4 | Exhibits different biological activity profiles |

| Methyl piperidine-3-carboxylate | Lacks tert-butyl group | Generally more polar and less sterically hindered |

| N-Boc-piperidine derivatives | N-Boc protection on nitrogen | Often used in synthetic organic chemistry |

These variations illustrate how structural differences can lead to distinct physical and chemical properties, influencing their respective applications and biological activities.

Antimicrobial Activity

A study investigating the antimicrobial properties of piperidine derivatives found that this compound demonstrated significant activity against various bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Neuroprotective Effects

In neuropharmacological studies, this compound was evaluated for its neuroprotective effects in models of neurodegeneration. The compound exhibited a dose-dependent reduction in neuronal apoptosis induced by oxidative stress. Mechanistic studies suggested that it modulates key signaling pathways involved in cell survival, highlighting its potential for treating neurodegenerative diseases .

Q & A

Q. How can conflicting data (e.g., solubility discrepancies) be resolved in multi-lab studies?

- Methodological Answer :

- Standardized protocols : Adopt USP/Ph. Eur. methods for solubility testing.

- Inter-laboratory validation : Share batches pre-characterized by NMR and HPLC.

- Error analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in collaborative datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.